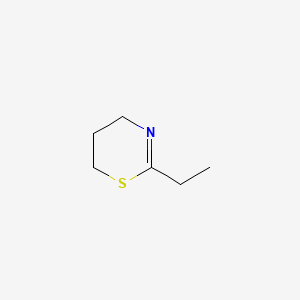

4H-1,3-Thiazine, 5,6-dihydro-2-ethyl-

Description

Structural Classification and Importance of 5,6-Dihydro-4H-1,3-Thiazines

4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- belongs to the class of 5,6-dihydro-4H-1,3-thiazines, which are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom at positions 1 and 3, respectively. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural feature in a variety of biologically active compounds. rsc.org The presence of both nitrogen and sulfur atoms in the ring is believed to be crucial for their diverse pharmacological activities. nih.gov These compounds serve as important intermediates in organic synthesis and are key components in many pharmaceutical and agrochemical products. uni.lu

The 5,6-dihydro-4H-1,3-thiazine core is a key structural element in a number of bioactive molecules, exhibiting a wide array of biological effects. rsc.org These include antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic properties. nih.govresearchgate.net The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its biological and physicochemical properties.

Position of 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- in Current Heterocyclic Chemistry Research

While the broader class of 5,6-dihydro-4H-1,3-thiazines is the subject of extensive research, studies focusing specifically on 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- are less common. However, its synthesis has been reported in the chemical literature, indicating its role as a specific analogue within this important class of compounds. nih.gov Research on this particular derivative is often part of broader studies aimed at exploring the structure-activity relationships of 5,6-dihydro-4H-1,3-thiazine derivatives. The ethyl group at the 2-position can influence the compound's lipophilicity and steric profile, which in turn can affect its biological activity and pharmacokinetic properties.

A notable synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazines involves the treatment of N-(2-hydroxyethyl)propionamide with Lawesson's reagent, followed by cyclization in the presence of potassium carbonate. nih.gov This method provides a direct route to this specific derivative, allowing for its inclusion in further chemical and biological investigations.

Overview of Research Trends on 5,6-Dihydro-4H-1,3-Thiazine Derivatives

Current research on 5,6-dihydro-4H-1,3-thiazine derivatives is largely driven by the search for new therapeutic agents. A significant trend is the development of green and efficient synthetic methods for these compounds. nih.gov This includes the use of microwave-assisted synthesis and cascade reactions to improve yields and reduce environmental impact. nih.gov

Another major research focus is the exploration of the diverse biological activities of these derivatives. Studies have shown that different substituents on the thiazine (B8601807) ring can lead to a wide range of pharmacological effects. For instance, some derivatives exhibit potent antitubercular activity, showing promise in combating resistant strains of Mycobacterium tuberculosis. nih.gov Others have demonstrated significant anti-inflammatory and analgesic properties, making them potential candidates for the development of new pain management therapies. nih.gov Furthermore, the antimicrobial properties of these compounds against various Gram-positive and Gram-negative bacteria are also an active area of investigation. naturalspublishing.com

Interactive Data Tables

Below are tables summarizing key data for 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- and related compounds.

Table 1: Physicochemical Properties of 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- and Related Analogs

| Property | 2-ethyl-5,6-dihydro-4H-1,3-thiazine | 2-propyl-5,6-dihydro-4H-1,3-thiazine | 2-methyl-5,6-dihydro-4H-1,3-thiazine | 2-ethyl-5,6-dihydro-4H-1,3-oxazine |

| CAS Number | 28221-31-0 | Not available | 15047-09-3 | 10431-91-1 |

| Molecular Formula | C6H11NS | C7H13NS | C5H9NS | C6H11NO |

| Molecular Weight | 129.22 g/mol | 143.25 g/mol | 115.20 g/mol | 113.16 g/mol |

| XLogP3 | Not available | 1.5 (Predicted) uni.lu | Not available | 0.6 (Computed) nih.gov |

| Monoisotopic Mass | 129.061219 g/mol | 143.07687 Da (Predicted) uni.lu | Not available | 113.084064 g/mol |

Note: Data for the propyl analog and the oxazine (B8389632) analog are provided for comparison due to limited specific data for the ethyl-thiazine compound.

Table 2: Reported Biological Activities of 5,6-Dihydro-4H-1,3-Thiazine Derivatives

| Activity | Description | Reference |

| Antitubercular | Several analogues show inhibitory activity against Mycobacterium species. nih.gov | nih.gov |

| Anti-inflammatory | Certain derivatives exhibit anti-inflammatory effects. nih.gov | nih.gov |

| Analgesic | Some derivatives act as cannabinoid receptor agonists with analgesic properties. nih.gov | nih.gov |

| Antimicrobial | Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. naturalspublishing.com | naturalspublishing.com |

| Antifungal | The thiazine ring is believed to be important for antifungal activity. nih.gov | nih.gov |

| Anticonvulsant | The thiazine scaffold is associated with anticonvulsant properties. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

28221-31-0 |

|---|---|

Molecular Formula |

C6H11NS |

Molecular Weight |

129.23 g/mol |

IUPAC Name |

2-ethyl-5,6-dihydro-4H-1,3-thiazine |

InChI |

InChI=1S/C6H11NS/c1-2-6-7-4-3-5-8-6/h2-5H2,1H3 |

InChI Key |

VOXJJNWLJIQOIG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NCCCS1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4h 1,3 Thiazine, 5,6 Dihydro 2 Ethyl and Its Analogues

Direct Synthetic Routes to 2-Ethyl-5,6-dihydro-4H-1,3-thiazine

Direct and efficient synthesis of specifically substituted 5,6-dihydro-4H-1,3-thiazines, such as the 2-ethyl derivative, is crucial for targeted drug discovery programs. This section explores a key methodology for the preparation of this compound.

Lawesson's Reagent and Base-Catalyzed Cyclization of N-(2-hydroxyethyl)propionamide

A notable method for the synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazines involves a two-step sequence starting from N-(2-hydroxyethyl)propionamide. nih.gov This procedure utilizes Lawesson's reagent for the thionation of the amide functionality, followed by a base-catalyzed intramolecular cyclization.

The initial step involves the treatment of N-(2-hydroxyethyl)propionamide with Lawesson's reagent, a well-established thionating agent, to convert the amide into the corresponding thioamide. nih.gov The subsequent exposure of the intermediate thioamide to a base, such as potassium carbonate (K₂CO₃), promotes an intramolecular cyclization. nih.gov This cyclization proceeds via the deprotonation of the thiol group, which then undergoes a nucleophilic attack on the carbon bearing the hydroxyl group (or a derivative thereof), leading to the formation of the six-membered 5,6-dihydro-4H-1,3-thiazine ring. This method has been successfully employed to prepare 2-ethyl-5,6-dihydro-4H-1,3-thiazines in good yields. nih.gov

| Starting Material | Reagents | Product | Yield (%) |

| N-(2-hydroxyethyl)propionamide | 1. Lawesson's Reagent; 2. K₂CO₃ | 2-ethyl-5,6-dihydro-4H-1,3-thiazine | 57-75 |

General Cyclization Strategies for 5,6-Dihydro-4H-1,3-Thiazine Ring Formation

A variety of general synthetic strategies have been developed for the construction of the 5,6-dihydro-4H-1,3-thiazine ring system, offering access to a wide range of substituted analogues. These methods often employ cascade reactions or catalyzed cyclizations to efficiently build the heterocyclic core.

Thiol-Involved Cascade Reactions (e.g., Thiol-Isothiocyanate and Thiol-Halogen Click)

A green and efficient approach to the synthesis of 2-mercapto-5,6-dihydro-4H-1,3-thiazines utilizes a thiol-involved cascade reaction. nih.govresearchgate.net This methodology involves the sequential intermolecular thiol-isothiocyanate and intramolecular thiol-halogen "click" reactions. nih.gov The process starts with the reaction of a thiol with a 3-halopropyl isothiocyanate in the presence of a base. The initial nucleophilic addition of the thiol to the isothiocyanate group forms a dithiocarbamate (B8719985) intermediate, which then undergoes an intramolecular nucleophilic substitution, where the newly formed thiol displaces the halide to form the 5,6-dihydro-4H-1,3-thiazine ring. nih.gov This method is characterized by its high efficiency, mild reaction conditions, and the use of environmentally benign solvents. nih.gov

| Thiol Reactant | Isothiocyanate Reactant | Product |

| Various thiols | 3-chloropropyl isothiocyanate | 2-mercapto-5,6-dihydro-4H-1,3-thiazines |

BF₃·Et₂O-Catalyzed Reactions of α,β-Unsaturated Ketones with Thioamides

Boron trifluoride etherate (BF₃·Et₂O) has been demonstrated as an effective catalyst for the synthesis of 5,6-dihydro-4H-1,3-thiazine derivatives from α,β-unsaturated ketones and thioamides. researchgate.net This reaction proceeds at room temperature and provides a straightforward route to a variety of substituted 1,3-thiazines. researchgate.net The mechanism likely involves the Lewis acid activation of the α,β-unsaturated ketone, facilitating a conjugate addition of the thioamide. Subsequent intramolecular cyclization and dehydration lead to the formation of the heterocyclic ring. This method has been successfully applied to synthesize a series of 5,6-dihydro-4H-1,3-thiazine derivatives with potential antimycobacterial activity. researchgate.net

| α,β-Unsaturated Ketone | Thioamide | Catalyst | Product |

| Selected α,β-unsaturated ketones | Thiobenzamide | BF₃·Et₂O | 5,6-dihydro-4H-1,3-thiazine derivatives |

Reactions of Thioureas or Thioamides with Michael Acceptors

The reaction of thioureas or thioamides with Michael acceptors represents a versatile strategy for the construction of the 5,6-dihydro-4H-1,3-thiazine ring. A stereoselective synthesis of 2-substituted amino-5,6-dihydro-4H-1,3-thiazines has been reported through a sequential process involving thiourea (B124793) formation followed by an intramolecular thiol-Michael reaction. nih.gov In this approach, a suitable precursor is first converted to a thiourea derivative, which then undergoes an intramolecular conjugate addition to an appropriately positioned Michael acceptor, leading to the cyclized product. This method allows for the control of stereochemistry at the newly formed stereocenters.

Intramolecular Cyclizations (e.g., Electrophile-Promoted 6-endo-dig Cyclization)

Intramolecular cyclization reactions are powerful tools for the synthesis of heterocyclic compounds, including 5,6-dihydro-4H-1,3-thiazines. One such approach involves the cyclization of N-3-bromo-3-alkenylthioamides. researchgate.net Treatment of these substrates with a base can induce an intramolecular nucleophilic substitution at the sp²-hybridized carbon, leading to the formation of 6-alkylidene-5,6-dihydro-4H-1,3-thiazine derivatives.

More recently, a regioselective 6-endo-dig thiolative cyclization of yne-ynamides has been developed. nih.gov This transformation is initiated by the in situ generation of a ketene-N,O-acetal from the yne-ynamide and an acid. The alkyne moiety is activated by a sulfonium (B1226848) cation, which then undergoes an intramolecular attack by the enolate of the ketene-N,O-acetal to furnish structurally diverse thiodihydropyridin-2-ones, which are structurally related to the thiazine (B8601807) core. While not directly forming the 1,3-thiazine ring, this methodology highlights the utility of 6-endo-dig cyclizations in constructing related sulfur-containing six-membered heterocycles.

Base-Induced Condensation Reactions (e.g., Thiourea, Benzaldehyde, Ethyl Cyanoacetate)

Base-induced condensation reactions represent a classical and versatile approach for constructing the 5,6-dihydro-4H-1,3-thiazine ring system. These reactions typically involve the assembly of the heterocyclic core from acyclic precursors through the formation of carbon-nitrogen and carbon-sulfur bonds.

One common strategy involves the reaction of thiourea with α,β-unsaturated carbonyl compounds, known as chalcones. For instance, various 1,3-thiazine derivatives have been prepared by reacting thiosemicarbazide (B42300) with appropriate chalcones in the presence of sodium hydroxide (B78521) in ethanol (B145695). crdeepjournal.org The reaction proceeds via a Michael addition of the sulfur nucleophile to the enone system, followed by intramolecular condensation and dehydration to yield the cyclized product. This method is effective for creating a range of substituted thiazines. crdeepjournal.org

A three-component reaction involving an aromatic aldehyde (like benzaldehyde), a vinyl compound, and thiourea is another powerful base-induced method. This reaction can proceed through an in situ-generated N-thiocarbonyl imine intermediate, which then undergoes a hetero-Diels-Alder reaction to form the 5,6-dihydro-4H-1,3-thiazine ring. rsc.orgresearchgate.net This approach allows for significant molecular diversity in the final products.

Furthermore, dithiolates derived from compounds with an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686) or ethyl acetoacetate (B1235776), can be used to synthesize related thiazine structures. researchgate.net For example, the dithiolate derived from ethyl acetoacetate and carbon disulfide can cyclize to form an ethyl 2,3-dihydro-6-thioxo-6H-1,3-thiazine-5-carboxylate derivative under Mannich reaction conditions with formaldehyde (B43269) and a primary amine. researchgate.net

Reductive Rearrangement of 1,2-Dithiole-3-ylidene Thiones

The synthesis of 5,6-dihydro-4H-1,3-thiazines via the reductive rearrangement of 1,2-dithiole-3-ylidene thiones is not a commonly documented pathway in the reviewed scientific literature. While rearrangements of sulfur-containing heterocycles are known, this specific transformation leading to the 1,3-thiazine core appears to be a less conventional or explored route. Further research would be required to establish its feasibility and mechanism for this class of compounds.

Green Chemistry Principles in 5,6-Dihydro-4H-1,3-Thiazine Synthesis

The integration of green chemistry principles into the synthesis of heterocyclic compounds is of growing importance. For 5,6-dihydro-4H-1,3-thiazines, several environmentally benign methodologies have been developed to improve efficiency, reduce waste, and minimize the use of hazardous materials.

Solvent Selection and Optimization (e.g., EtOH/H2O Systems)

A key aspect of green chemistry is the use of safer and more environmentally friendly solvents. Traditional organic syntheses often rely on volatile and toxic solvents. In the synthesis of 5,6-dihydro-4H-1,3-thiazines, significant progress has been made by adopting greener solvent systems.

A notable example is the use of ethanol/water (EtOH/H2O) mixtures. A cascade reaction involving thiols and 3-chloropropyl isothiocyanate has been successfully performed in a 1:1 EtOH/H2O solvent system with potassium carbonate as the base. This method provides high yields of structurally diverse 2-mercapto-5,6-dihydro-4H-1,3-thiazines. The use of an aqueous ethanol mixture offers several advantages, including reduced toxicity, lower cost, and simplified product purification compared to conventional chlorinated solvents.

Microwave-Assisted Reaction Conditions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity. researchgate.net This technology has been effectively applied to the synthesis of 5,6-dihydro-4H-1,3-thiazines.

A solvent-free, microwave-assisted three-component reaction of an aromatic aldehyde, thiourea, and a vinylbenzene derivative efficiently produces 2-amino-4,6-diaryl-5,6-dihydro-4H-1,3-thiazines. rsc.orgresearchgate.net Compared to conventional heating, which can take hours, microwave irradiation completes the reaction in minutes with good to excellent yields and high diastereoselectivity. rsc.org Another efficient method involves the microwave-assisted ring closure of ω-thioamidoalcohols, promoted by ethyl polyphosphate, to yield 2-substituted 5,6-dihydro-4H-1,3-thiazines. This process is characterized by very short reaction times and high yields.

The table below summarizes findings from a study on the synthesis of 2-mercapto dihydrothiazines, comparing conventional heating with microwave-assisted methods in an EtOH/H2O system.

| Product | Substituent (R) | Yield (Microwave) | Yield (Heating) | Time (Microwave) |

|---|---|---|---|---|

| 3a | Benzyl | 99% | 91% | 20 min |

| 3b | 4-Methylbenzyl | 97% | 92% | 20 min |

| 3f | 4-Chlorobenzyl | 97% | 90% | 20 min |

| 3g | 4-Bromobenzyl | 98% | 93% | 20 min |

| 3i | 2-Isopropylphenyl | 85% | 72% | 20 min |

Data sourced from a study on cascade C–S coupling reactions.

Phase Transfer Catalysis for Efficient Synthesis

Phase Transfer Catalysis (PTC) is a valuable synthetic technique that facilitates reactions between reagents located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). rsc.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur. rsc.org This methodology offers numerous benefits, including the use of inexpensive solvents like water, milder reaction conditions, and the elimination of the need for anhydrous solvents.

While PTC is widely used for the synthesis of various heterocycles, its specific application for the direct synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazine is not extensively detailed in the surveyed literature. However, the principles of PTC are highly applicable. For instance, the alkylation of heterocyclic precursors or the cyclization of substrates with poor solubility in a single solvent system could be significantly enhanced. rsc.org Given the successful application of PTC in the synthesis of other sulfur and nitrogen-containing heterocycles, exploring its use for 1,3-thiazine synthesis presents a promising avenue for developing more efficient and greener protocols.

Stereochemical Considerations in 5,6-Dihydro-4H-1,3-Thiazine Synthesis

The synthesis of 5,6-dihydro-4H-1,3-thiazines often creates one or more stereocenters, making stereochemical control a critical aspect of their synthesis. The spatial arrangement of substituents can significantly influence the biological activity of these molecules.

Several synthetic strategies have been developed to control the stereochemical outcome. Asymmetric hetero-Diels-Alder reactions provide a powerful route to enantiomerically pure 5,6-dihydro-4H-1,3-thiazines. By using a chiral N-acryloyl-2-oxazolidinone as the dienophile, the cycloaddition can proceed with high diastereoselectivity, which can be controlled by the choice of catalyst (e.g., magnesium bromide) or reaction conditions like temperature and pressure.

Another approach involves the intramolecular cyclization of allylimidothioates. The reaction of (E)- or (Z)-allylimidothioates with N-bromosuccinimide (NBS) or bromine leads to the stereoselective formation of trans- or cis-5-bromo-4H-5,6-dihydro-1,3-thiazines, respectively.

Furthermore, three-component reactions under microwave irradiation have also shown excellent diastereoselectivity in the synthesis of 2-amino-4,6-diaryl-5,6-dihydro-4H-1,3-thiazines. rsc.org The specific stereochemical outcome can be influenced by the nature of the reactants and the catalytic system employed. The development of methods for the synthesis of peptide mimics containing the 5,6-dihydro-4H-1,3-thiazine scaffold has also highlighted the importance of controlling stereochemistry at multiple centers.

Diastereoselectivity and Control in Cyclization Pathways

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for producing bioactive molecules where specific stereoisomers are required. In the synthesis of 5,6-dihydro-4H-1,3-thiazine derivatives, achieving high diastereoselectivity in the cyclization step is paramount for obtaining the desired three-dimensional arrangement of atoms.

One effective strategy for controlling diastereoselectivity involves the use of stereochemically defined precursors. For instance, the intramolecular cyclization of allylimidothioates using N-bromosuccinimide (NBS) or bromine demonstrates excellent stereochemical control. The geometry of the double bond in the starting allylimidothioate directly dictates the stereochemistry of the resulting 5,6-dihydro-4H-1,3-thiazine. researchgate.net As illustrated in the table below, (E)-allylimidothioates selectively yield trans-5,6-disubstituted thiazines, while (Z)-allylimidothioates produce the corresponding cis isomers. researchgate.net

| Starting Material Geometry | Reagent | Product Stereochemistry |

| (E)-allylimidothioate | NBS or Br₂ | trans-5-Bromo-4H-5,6-dihydro-1,3-thiazine |

| (Z)-allylimidothioate | NBS or Br₂ | cis-5-Bromo-4H-5,6-dihydro-1,3-thiazine |

Another powerful approach for achieving asymmetric synthesis of the 5,6-dihydro-4H-1,3-thiazine skeleton is through hetero-Diels-Alder reactions. scispace.com This method allows for the creation of two contiguous stereocenters in a single step. The diastereoselectivity of this cycloaddition can be influenced by the choice of Lewis acid catalyst or the reaction conditions. For example, the reaction of a 1-thia-3-azabutadiene with a chiral N-acryloyl-2-oxazolidinone can lead to different diastereomers depending on the activation method. scispace.com A magnesium bromide mediated reaction can favor one diastereomer, while thermal or high-pressure conditions can reverse the selectivity, favoring the formation of the other diastereomer. scispace.com This highlights the tunability of the reaction to access different stereoisomers.

The diastereoselective synthesis of related 1,3-thiazinan-4-ones has also been achieved through the reaction of 4-substituted 1-(2,4-dinitrophenyl)thiosemicarbazides with 2,3-diphenylcycloprop-2-enone. researchgate.net These examples underscore the importance of substrate control and reaction engineering in directing the stereochemical outcome of thiazine ring formation.

Epimerization Phenomena in Thiazoline/Thiazine Formation

Epimerization, the change in configuration at a single stereocenter, is a potential side reaction during the synthesis and manipulation of chiral molecules, including thiazines and their five-membered ring homologues, thiazolines. Understanding the mechanisms of epimerization is crucial for preserving the stereochemical integrity of the desired product.

Two primary mechanisms are generally considered for epimerization in related heterocyclic systems, which can be extrapolated to thiazine synthesis. The first involves the formation of an intermediate, such as an oxazol-5(4H)-one in peptide synthesis, which can lead to racemization. nih.gov A similar intermediate could potentially form under certain conditions during thiazine synthesis, compromising stereochemical purity.

The second, more common mechanism is the direct abstraction of a proton at a stereogenic center (Hα abstraction) by a base. nih.gov The resulting planar carbanion can then be re-protonated from either face, leading to a mixture of epimers. This is particularly relevant for stereocenters with acidic protons. In the context of thiazine synthesis, any step involving basic conditions could potentially induce epimerization at a chiral center adjacent to an activating group.

Recent studies on other saturated nitrogen heterocycles have revealed alternative epimerization pathways. For instance, a photocatalyzed epimerization of morpholines and piperazines has been demonstrated, proceeding through a reversible hydrogen atom transfer (HAT) mediated by a thiyl radical. nih.gov This process allows for the conversion of a less stable stereoisomer into a more thermodynamically stable one. It is conceivable that similar radical-mediated pathways could be operative in thiazine systems under specific photochemical conditions.

Furthermore, computational studies on the formation of hydantoins have shown that a kinetically favored product can epimerize to a more thermodynamically stable isomer. researchgate.net This suggests that even if a cyclization reaction is initially diastereoselective, the initial product may not be the final, isolated one if conditions allow for equilibration to the most stable diastereomer.

Industrial Scale-Up Considerations for 5,6-Dihydro-4H-1,3-Thiazine Production

Transitioning the synthesis of 5,6-dihydro-4H-1,3-thiazines from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economical manufacturing process. mt.com Key considerations include reactor design, heat transfer, process control, and safety protocols. numberanalytics.com

Process Optimization and Control: The initial laboratory-scale synthesis often needs significant optimization for large-scale production. This includes refining reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products. numberanalytics.com The use of Process Analytical Technology (PAT) can be instrumental in monitoring reaction progress in real-time, ensuring consistency between batches. mt.com

Reactor and Equipment Selection: The choice of reactor is critical and depends on the specific reaction chemistry. For exothermic reactions, efficient heat transfer is paramount to prevent thermal runaways. numberanalytics.com The mixing efficiency within the reactor is also a scale-dependent variable that can significantly impact reaction outcomes. acs.org

Downstream Processing and Purification: Purification methods that are feasible on a large scale, such as crystallization, are preferred over chromatographic techniques which are often costly and generate significant waste. acs.orgprinceton-acs.org The development of a robust crystallization process is crucial for isolating the final product with high purity and in a consistent physical form. acs.org

Green Chemistry and Sustainability: Modern industrial chemical processes increasingly emphasize green chemistry principles to minimize environmental impact. nih.gov This includes the use of less hazardous solvents, minimizing waste generation (Process Mass Intensity - PMI), and exploring catalytic methods to reduce the need for stoichiometric reagents. princeton-acs.orgnih.gov Microwave-assisted synthesis has been explored for the preparation of 5,6-dihydro-4H-1,3-thiazines, offering potential advantages in terms of reduced reaction times and improved energy efficiency, which could be beneficial for scaling up. mdpi.comthieme-connect.com The feasibility of gram-scale synthesis using such methods has been demonstrated. mdpi.comresearchgate.net

Safety and Regulatory Compliance: A thorough understanding of the reaction thermodynamics and potential hazards is essential for safe scale-up. mt.com This includes identifying and controlling any highly energetic intermediates or exothermic events. The entire manufacturing process must adhere to strict regulatory guidelines to ensure the quality and safety of the final product.

The table below summarizes some of the key considerations for the industrial scale-up of 5,6-dihydro-4H-1,3-thiazine synthesis.

| Consideration | Key Aspects |

| Process Chemistry | Optimization of reaction conditions (temperature, pressure, concentration), catalyst selection and loading, solvent choice. numberanalytics.comprinceton-acs.org |

| Engineering | Reactor design, heat and mass transfer, mixing efficiency. numberanalytics.comacs.org |

| Purification | Development of scalable purification methods (e.g., crystallization, distillation) to replace chromatography. acs.org |

| Sustainability | Application of green chemistry principles, reduction of Process Mass Intensity (PMI). princeton-acs.orgnih.gov |

| Safety | Hazard identification and risk assessment, control of exotherms, safe handling of reagents and intermediates. mt.com |

| Analytical | In-process controls (IPC) and final product quality control. mt.com |

Chemical Reactivity and Transformation Mechanisms of 4h 1,3 Thiazine, 5,6 Dihydro 2 Ethyl

Ring Transformation Reactions of 5,6-Dihydro-4H-1,3-Thiazines

5,6-Dihydro-4H-1,3-thiazines can serve as synthons for a variety of other heterocyclic systems. These transformations typically involve the reaction with dinucleophiles that attack the electrophilic C-2 and C-4 or C-6 positions of the thiazine (B8601807) ring, leading to cleavage of the original ring and subsequent formation of a new, more stable heterocyclic system.

The transformation of 5,6-dihydro-4H-1,3-thiazines into pyrimidine (B1678525) derivatives is a notable reaction that involves ring opening and recyclization. Research has shown that functionally substituted 2-amino-1,3-thiazine derivatives can undergo hydrazonolysis, where the thiazine ring is cleaved and re-cyclized to form a pyrimidine ring.

For instance, the reaction of a 2-amino-4-phenyl-6-thioxo-4H-1,3-thiazine-5-carbonitrile with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) leads to the formation of corresponding pyrimidine derivatives. researchgate.net The reaction proceeds through the nucleophilic attack of the hydrazine at the C-6 position of the thiazine ring, followed by ring opening and subsequent intramolecular cyclization involving the amino group of the hydrazine and the C-4 carbon, ultimately displacing the sulfur atom and forming the stable pyrimidine core. researchgate.net Refluxing an amino-1,3-thiazine derivative with ethyl bromoacetate (B1195939) in the presence of triethylamine (B128534) can also yield an alkylated pyrimidine product. researchgate.net

Table 1: Synthesis of Pyrimidine Derivatives from 1,3-Thiazine

| Starting Thiazine Derivative | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenyl-6-thioxo-4H-1,3-thiazine-5-carbonitrile | Hydrazine Hydrate | N/A | 4-Amino-5-cyano-6-phenyl-3H-pyrimidine-2-thione | researchgate.net |

| 2-Amino-4-phenyl-6-thioxo-4H-1,3-thiazine-5-carbonitrile | Phenylhydrazine | N/A | 5-Cyano-4-phenyl-1-phenylamino-3H-pyrimidine-2-thione | researchgate.net |

The conversion of 5,6-dihydro-4H-1,3-thiazines to pyrazole (B372694) derivatives highlights the versatility of the thiazine ring as a synthetic intermediate. This transformation typically requires prior functionalization or alkylation of the thiazine ring to facilitate the reaction with hydrazine.

In a documented pathway, an N-alkylated thiazine derivative, prepared by reacting a 2-amino-1,3-thiazine with ethyl iodide, undergoes a subsequent ring transformation upon reaction with hydrazine hydrate. researchgate.net The mechanism involves the nucleophilic attack of hydrazine, leading to the cleavage of the thiazine ring. The subsequent recyclization process forms the five-membered pyrazole ring. This specific reaction underscores a method to contract the six-membered thiazine ring into a five-membered pyrazole. researchgate.net

Table 2: Synthesis of Pyrazole Derivative from 1,3-Thiazine

| Starting Material | Reagent | Conditions | Product | Reference |

|---|

The transformation of a 1,3-thiazine into a 1,3-oxazine derivative involves the replacement of the sulfur atom in the ring with an oxygen atom. This conversion can be achieved under specific reaction conditions that promote ring opening and subsequent recyclization with an oxygen-containing species.

Research has demonstrated that a 2-imino-4-phenyl-1,3-thiazine derivative can be converted into the corresponding oxazine (B8389632) derivative. researchgate.net This process occurs upon reacting the thiazine with hydrogen peroxide in a sodium hydroxide (B78521) solution. The reaction likely proceeds via an initial ring-opening step, followed by an intramolecular recyclization where an oxygen species attacks the appropriate carbon center, leading to the formation of the more thermodynamically stable oxazine ring and extrusion of the sulfur atom. researchgate.net

Table 3: Synthesis of Oxazine Derivative from 1,3-Thiazine

| Starting Thiazine Derivative | Reagent | Conditions | Product | Reference |

|---|

Fused heterocyclic systems like triazolopyrimidines can be synthesized from 5,6-dihydro-4H-1,3-thiazine precursors. These multi-step transformations build upon the initial formation of a pyrimidine ring, which then undergoes further cyclization.

One synthetic route involves the reaction of a 2-amino-1,3-thiazine derivative with thiosemicarbazide (B42300), which results in a ring transformation to a pyrimidine bearing a thiosemicarbazide moiety. researchgate.net This intermediate can then be cyclized. For example, a pyrimidine derivative formed from the hydrazonolysis of a thiazine can be further reacted with carbon disulfide or formaldehyde (B43269) to construct the fused triazole ring, yielding triazolopyrimidine derivatives. researchgate.net Specifically, reaction with carbon disulfide leads to a triazolo[1,5-c]pyrimidine-2-thiol, while reaction with formaldehyde yields a dihydrotriazolo[1,5-c]pyrimidine. researchgate.net

Table 4: Synthesis of Triazolopyrimidine Derivatives from 1,3-Thiazine

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 2-Amino-1,3-thiazine derivative | Thiosemicarbazide | Triazolopyrimidine derivative | researchgate.net |

| Pyrimidine derivative from thiazine | Carbon Disulfide | Triazolo[1,5-c]pyrimidine-2-thiol derivative | researchgate.net |

Ring Opening and Cycloreversion Processes

Beyond ring transformations, the 5,6-dihydro-4H-1,3-thiazine scaffold can undergo cleavage reactions, such as acid-catalyzed ring opening or cycloreversion, which break the heterocyclic ring to form acyclic intermediates.

The imine bond within the 5,6-dihydro-4H-1,3-thiazine ring is susceptible to hydrolysis under acidic conditions. This process leads to the cleavage of the C=N bond and the opening of the heterocyclic ring.

The mechanism for the acid-catalyzed ring opening of 1,3-thiazinan-4-ones, a related class of compounds, is thought to involve the formation of an intermediate that facilitates the cleavage of the ring. nih.gov For 2,3-diaryl-2,3-dihydro-1,3-thiaza-4-ones, exposure to catalytic amounts of acid in the presence of water can lead to the formation of dimeric ring-opened thioacetals. The reaction is believed to proceed through an N,S-acetal to S,S-acetal transformation. A similar process can be postulated for 2-alkyl-5,6-dihydro-4H-1,3-thiazines, where protonation of the ring nitrogen would make the C-2 carbon highly electrophilic and susceptible to nucleophilic attack by water, initiating the ring-opening cascade. Research on 2-imino-1,3-thiazine derivatives has shown that reaction with hydrochloric acid can induce ring opening and recyclization to form a new product. researchgate.net

Reductive Ring Opening

The reductive cleavage of the 5,6-dihydro-4H-1,3-thiazine ring system is not a commonly documented transformation. However, studies on analogous heterocyclic structures provide insights into potential pathways. For instance, research on annulated 5,6-dihydro-2H-1,2,4-thiadiazine-1,1-dioxides has demonstrated that reductive cleavage is achievable. researchgate.netnih.gov In a notable method, these related bicyclic sulfones undergo ring opening when treated with sodium cyanoborohydride (NaBH₃CN), leading to the formation of medium-sized ring azasultams. researchgate.netnih.gov

This reaction proceeds via the reductive cleavage of the N-S bond within the thiadiazine ring. While this specific example involves a 1,2,4-thiadiazine that is part of a fused system and is already oxidized to a sulfone, it highlights a potential, albeit likely challenging, pathway for the 1,3-thiazine core. The stability of the 5,6-dihydro-4H-1,3-thiazine ring generally suggests that harsh reducing conditions or specific activation of the C-S or C-N bonds would be necessary to induce such a ring-opening reaction.

Influence of Substituent Nature on Cycloreversion Propensity

Cycloreversion reactions, the reverse of cycloadditions, are significantly influenced by the electronic nature and position of substituents on the 4H-1,3-thiazine ring. Theoretical studies, particularly those employing Density Functional Theory (DFT) calculations, have elucidated these dependencies. researchgate.net

The propensity for cycloreversion is highly dependent on the substituent at the 4-position of the thiazine ring. researchgate.net For example, the presence of an electron-withdrawing carboxylate group (e.g., -CO₂C₂H₅) at this position facilitates the cycloreversion process. Conversely, an electron-donating group like a methyl group (-CH₃) at the same position renders the reaction more difficult. researchgate.net

Table 1: Influence of Substituents on 4H-1,3-Thiazine Cycloreversion

| Substituent Position | Substituent Nature | Effect on Cycloreversion | Reference |

|---|---|---|---|

| Position 4 (R'4) | Electron-withdrawing (e.g., -CO₂C₂H₅) | Facilitated | researchgate.net |

| Position 4 (R'4) | Electron-donating (e.g., -CH₃) | More Difficult | researchgate.net |

Redox Reactions of the 5,6-Dihydro-4H-1,3-Thiazine Core

The sulfur atom in the 5,6-dihydro-4H-1,3-thiazine ring is susceptible to oxidation, while the imine (C=N) bond can undergo reduction, demonstrating the rich redox chemistry of this heterocyclic core.

Oxidation to Sulfoxides and Sulfones

The thioether moiety within the thiazine ring can be selectively oxidized to form the corresponding sulfoxides (S-oxides) and subsequently to sulfones (S,S-dioxides). This stepwise oxidation allows for the fine-tuning of the electronic and steric properties of the molecule. A variety of oxidizing agents can be employed for this transformation.

The initial oxidation to the sulfoxide (B87167) is typically achieved using controlled amounts of an oxidant. Over-oxidation to the sulfone can be avoided by careful selection of the reagent and reaction conditions. organic-chemistry.org Further oxidation of the sulfoxide yields the sulfone. researchgate.net For example, substituted 1,3-thiazinan-4-ones have been successfully oxidized to their corresponding 1,1-dioxide (sulfone) derivatives using potassium permanganate (B83412) (KMnO₄). semanticscholar.org Similarly, related 4H-1,2,6-thiadiazines are oxidized first to sulfoxides and then to sulfones with reagents like meta-chloroperbenzoic acid (m-CPBA) or Oxone®. researchgate.net

Table 2: Common Reagents for Sulfide Oxidation

| Transformation | Reagent(s) | Reference |

|---|---|---|

| Sulfide to Sulfoxide | meta-Chloroperbenzoic acid (m-CPBA), Hydrogen peroxide (H₂O₂), Oxone® | organic-chemistry.orgresearchgate.net |

| Sulfide to Sulfone | Potassium permanganate (KMnO₄), Excess m-CPBA or H₂O₂ | semanticscholar.org |

Reduction to Dihydro and Tetrahydro Derivatives

The 5,6-dihydro-4H-1,3-thiazine core contains a carbon-nitrogen double bond (an imine functional group) that can be reduced to a single bond. This transformation converts the dihydrothiazine into a fully saturated ring system known as a 1,3-thiazinane (B8806883) or tetrahydro-1,3-thiazine.

This reduction is typically accomplished using standard hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the C=N bond, followed by protonation, to yield the corresponding secondary amine within the saturated ring. This method provides a straightforward route to the corresponding 2-ethyl-1,3-thiazinane.

Electrophilic and Nucleophilic Substitution Reactions

The 5,6-dihydro-4H-1,3-thiazine ring possesses multiple sites for substitution reactions, including the nitrogen atom and the carbon atoms adjacent to the heteroatoms.

Alkylation at Nitrogen or Carbon Centers

Alkylation of 2-ethyl-5,6-dihydro-4H-1,3-thiazine can occur at either the ring nitrogen or at the C4 carbon position.

N-Alkylation: The nitrogen atom in the ring is a nucleophilic center and can be targeted by electrophiles. While direct alkylation of the imine nitrogen can be challenging, the nitrogen in the corresponding reduced 1,3-thiazinane is a secondary amine and readily undergoes alkylation. More relevantly, acylation reactions at the nitrogen atom of 1,3-thiazinane derivatives have been demonstrated using acyl chlorides in the presence of a base, indicating the nitrogen's availability for reaction with electrophiles. nih.gov

C-Alkylation: The carbon atom at the 4-position (α to both the nitrogen and sulfur) can also be a site for alkylation. This reactivity is best understood by considering the enamine tautomer of the thiazine. Enamines are known to be nucleophilic at the α-carbon. masterorganicchemistry.com The reaction of an enamine with an alkyl halide, such as methyl iodide, results in the formation of a new carbon-carbon bond at this position. masterorganicchemistry.com Following the alkylation step, the resulting iminium salt intermediate can be hydrolyzed with aqueous acid to yield a ketone at the C4 position. This provides a powerful method for introducing carbon substituents onto the thiazine ring.

Mechanistic Studies of 5,6-Dihydro-4H-1,3-Thiazine Formation and Transformation

The formation and transformation of the 5,6-dihydro-4H-1,3-thiazine ring system, the core of "4H-1,3-Thiazine, 5,6-dihydro-2-ethyl-", are governed by a variety of sophisticated chemical mechanisms. These pathways are crucial for the targeted synthesis of these heterocyclic compounds. Mechanistic understanding allows for the optimization of reaction conditions and the development of novel synthetic routes. Key areas of investigation include cascade reactions, metal-catalyzed formations, and diverse cyclization and rearrangement pathways.

Proposed Cascade Reaction Mechanisms

Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to constructing complex molecules like 5,6-dihydro-4H-1,3-thiazines from simple precursors in a single operation. These reactions minimize waste by avoiding the isolation of intermediates, thus aligning with the principles of green chemistry.

A significant proposed mechanism involves a thiol-driven cascade reaction that efficiently builds the 5,6-dihydro-4H-1,3-thiazine scaffold. nih.govresearchgate.net This process proceeds through a sequence of an intermolecular thiol-isothiocyanate addition followed by an intramolecular thiol-halogen click reaction. nih.gov

This methodology has been successfully applied to synthesize a variety of 2-substituted 5,6-dihydro-4H-1,3-thiazines with high yields, often under environmentally benign conditions using green solvents like ethanol (B145695)/water mixtures and microwave assistance to accelerate the reaction. nih.govmdpi.com

| Product Number | Substituent at C-2 | Yield (Microwave) | Yield (Heating) |

|---|---|---|---|

| 3d | (4-methoxybenzyl)thio | 98% | Data not available |

| 3f | (4-chlorobenzyl)thio | 97% | Data not available |

| 3g | (4-bromobenzyl)thio | 98% | Data not available |

| 3i | (2-isopropylphenyl)thio | 85% | Data not available |

| 3k | (4-chlorophenyl)thio | 91% | 0% |

Gold-Catalyzed Formation Mechanisms

Homogeneous gold catalysis has emerged as a powerful tool for constructing heterocyclic systems due to the unique ability of gold catalysts to activate alkynes and other unsaturated bonds toward nucleophilic attack. The formation of 5,6-dihydro-4H-1,3-thiazines represents the first example of a gold-catalyzed approach to this specific heterocyclic family. nih.govacs.orgnih.gov

This methodology utilizes thiourea (B124793) derivatives containing a butynyl moiety as starting materials. nih.gov A gold(I) catalyst, such as (PPh₃)AuCl activated by a silver salt like AgOTf, facilitates the cyclization. mdpi.com The proposed mechanism involves the gold-catalyzed activation of the alkyne, making it susceptible to intramolecular attack by the sulfur atom of the thiourea. This hydrothiolation/cyclization cascade efficiently yields the 1,3-thiazine ring system. nih.govacs.org The protocol is notable for its high efficiency, providing excellent yields in short reaction times with low catalyst loadings. nih.govacs.org

An intriguing aspect of this gold-catalyzed transformation is the observation and characterization of a tautomeric equilibrium. nih.govacs.org While in solution, the product exists exclusively as the 5,6-dihydro-4H-1,3-thiazine tautomer, X-ray diffraction studies of the crystalline material revealed the presence of the 1,3-thiazinane isomer. nih.gov This discovery highlights the subtle energetic balance between tautomers and the influence of the physical state on molecular structure.

| Parameter | Finding |

|---|---|

| Catalyst System | (PPh₃)AuCl/AgOTf or similar Au(I) complexes |

| Starting Materials | Thiourea derivatives with a butynyl moiety |

| Key Mechanistic Step | Gold-catalyzed intramolecular hydrothiolation of the alkyne |

| Reaction Conditions | Mild temperatures, short reaction times, low catalyst loading |

| Observed Products | 5,6-Dihydro-4H-1,3-thiazine (in solution), 1,3-Thiazinane (in crystal state) |

Cyclization and Rearrangement Pathways

Beyond cascade and specific catalytic reactions, various other cyclization and rearrangement pathways are employed to synthesize the 5,6-dihydro-4H-1,3-thiazine ring. These methods often depend on the nature of the acyclic precursor and the reaction conditions.

One prominent method involves the cyclodehydration of ω-thioamidoalcohols. thieme-connect.comresearchgate.net For instance, N-(3-hydroxypropyl)thioamides can be cyclized to form the corresponding 5,6-dihydro-4H-1,3-thiazine. This reaction is often promoted by dehydrating agents like ethyl polyphosphate (PPE) and can be significantly accelerated by microwave irradiation. thieme-connect.comresearchgate.net The mechanism is proposed to be an Sₙ2-type intramolecular displacement, where the sulfur atom attacks the carbon bearing the hydroxyl group (which is activated by the reagent), leading to ring closure. thieme-connect.com A specific synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazines has been reported where N-(2-hydroxyethyl)propionamide is treated with Lawesson's reagent to form the thioamide, which then undergoes cyclization upon exposure to a base like potassium carbonate. nih.gov

Another pathway involves the electrophile-promoted 6-endo-dig cyclization of precursors like N-(3-arylprop-2-ynyl-carbamothioyl)benzamides. osi.lv In this mechanism, an electrophile activates the alkyne, triggering an intramolecular attack from the sulfur atom to form the six-membered thiazine ring. osi.lv

Rearrangements can also play a role in the formation of thiazinane derivatives. For example, the reaction of 2,3-diphenylcyclopropenone with certain thiosemicarbazide derivatives can lead to 1,3-thiazinan-4-ones. The proposed mechanism involves an initial attack by the sulfur atom on the cyclopropenone ring, followed by ring-opening and subsequent intramolecular nucleophilic attack and rearrangement to yield the final heterocyclic product. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 4h 1,3 Thiazine, 5,6 Dihydro 2 Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- , both ¹H and ¹³C NMR, along with 2D techniques, provide a complete picture of its atomic connectivity and chemical environment.

Elucidation of Proton (¹H) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- is characterized by distinct signals corresponding to the protons of the ethyl group and the dihydrothiazine ring. Based on data from closely related 2-alkyl-5,6-dihydro-4H-1,3-thiazines, the chemical shifts can be reliably predicted. nih.gov

The methylene (B1212753) protons of the ethyl group (CH₂-CH₃) adjacent to the imine carbon are expected to appear as a quartet, deshielded by the C=N bond. The terminal methyl protons (CH₂-CH₃) will present as a triplet. Within the thiazine (B8601807) ring, the methylene protons adjacent to the nitrogen atom (N-CH₂) typically resonate at a lower field than those adjacent to the sulfur atom (S-CH₂). The protons at the C5 position (C-CH₂-C) are expected to appear as a multiplet, often a quintet or pentet, due to coupling with the adjacent methylene groups at C4 and C6. nih.gov

Predicted ¹H NMR Data

This table is generated based on predicted values from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₂ (Ethyl, Cα) | 2.2 - 2.4 | Quartet (q) | ~7.5 |

| CH₃ (Ethyl, Cβ) | 1.1 - 1.3 | Triplet (t) | ~7.5 |

| CH₂ (Ring, C4) | 3.4 - 3.6 | Triplet (t) | ~6.0 |

| CH₂ (Ring, C6) | 2.9 - 3.1 | Triplet (t) | ~6.0 |

Carbon-13 (¹³C) Chemical Shift Analysis for Backbone and Substituent Assignment

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The most downfield signal corresponds to the imine carbon (C2) of the thiazine ring due to its bonding to two heteroatoms (N and S). The carbons of the ethyl substituent and the saturated carbons of the heterocyclic ring appear at characteristic upfield positions. nih.gov

The chemical shifts for the ring carbons (C4, C5, C6) are influenced by the adjacent nitrogen and sulfur atoms, with C4 (next to N) and C6 (next to S) appearing at lower fields than the C5 carbon. nih.gov

Predicted ¹³C NMR Data

This table is generated based on predicted values from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Imine) | 165.0 - 168.0 |

| C4 (Ring) | 48.0 - 50.0 |

| C6 (Ring) | 27.0 - 29.0 |

| C5 (Ring) | 20.0 - 22.0 |

| Cα (Ethyl) | 30.0 - 33.0 |

Identification of Tautomeric Forms via NMR Data

The 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- core can theoretically exist in equilibrium with its tautomeric form, 2-ethylidene-1,3-thiazinane. This phenomenon, known as imino-enamine tautomerism, is critical to understanding the compound's reactivity. Research on analogous systems has shown that the predominant tautomer can depend on the physical state (solid vs. solution) and the solvent used. core.ac.uknih.govacs.org

In solution, NMR data unambiguously supports the predominance of the 5,6-dihydro-4H-1,3-thiazine form (the imine tautomer). core.ac.ukacs.org The absence of a signal for an N-H proton within the ring and the characteristic chemical shift of the C2 imine carbon are key indicators. In contrast, the thiazinane (enamine) tautomer would exhibit a distinct N-H signal and different chemical shifts for the ring carbons. Studies on similar structures have utilized advanced NMR experiments to confirm the imine structure in solution, noting that the alternative tautomer is sometimes observed in the solid crystal state. core.ac.uknih.gov

Application of 2D-NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Confirmation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- , COSY would show correlations between the ethyl group's α-CH₂ and β-CH₃ protons. Within the ring, correlations would be observed between the C4-H₂ and C5-H₂ protons, and between the C5-H₂ and C6-H₂ protons, confirming the connectivity of the saturated backbone. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the signal for the C4 carbon would correlate with the triplet for the C4 protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would include the α-CH₂ protons of the ethyl group to the C2 imine carbon, and the C4 and C6 ring protons to the C2 imine carbon, firmly establishing the position of the ethyl substituent and the structure of the heterocyclic core. core.ac.ukacs.org

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing information about the functional groups present. The IR spectrum of 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- would be dominated by several key absorptions. The most characteristic feature is the strong C=N (imine) stretching vibration, which is expected in the range of 1640-1670 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the aliphatic ethyl group and the methylene groups of the ring, typically appearing just below 3000 cm⁻¹. Other important vibrations include C-N and C-S stretching bands.

Predicted IR Absorption Bands

This table is generated based on characteristic vibrational frequencies for the functional groups present.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 2960 | Medium-Strong |

| C=N Stretch (Imine) | 1640 - 1670 | Strong |

| CH₂ Bend | 1450 - 1470 | Medium |

| C-N Stretch | 1200 - 1250 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- (molecular formula C₆H₁₁NS), the calculated monoisotopic mass is 129.0612 Da.

HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) for this ion would be compared to the theoretical value to confirm the elemental composition. For instance, the predicted m/z for the [M+H]⁺ adduct of the closely related 2-propyl-5,6-dihydro-4H-1,3-thiazine is 144.08415. uni.lu

Predicted HRMS Data

This table is based on the calculated exact mass for the specified molecular formula.

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₆H₁₁NS | 129.0612 |

| [M+H]⁺ | C₆H₁₂NS | 130.0689 |

X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing

As of the latest available scientific literature, a definitive single-crystal X-ray diffraction analysis for the specific compound 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- has not been reported. While the synthesis of related 2-ethyl-5,6-dihydro-4H-1,3-thiazine structures has been documented, their detailed crystallographic data, which would provide precise information on bond lengths, bond angles, and crystal packing, remains absent from public databases. nih.gov

However, X-ray diffraction studies on analogous, albeit more complex, 1,3-thiazine derivatives offer valuable insights into the likely conformational and structural characteristics of the 4H-1,3-thiazine, 5,6-dihydro-2-ethyl- core. Research on substituted 1,3-thiazine systems consistently reveals important details about their three-dimensional arrangements. researchgate.net

For instance, studies on rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazine-1,1,4-trione and N-[(2S,5R)-1,1,4-trioxo-2,3-diphenyl-1,3-thiazinan-5-yl]acetamide have demonstrated that the six-membered thiazine ring can adopt various conformations, such as half-chair and boat puckers. nih.gov The specific conformation is influenced by the nature and orientation of the substituents on the ring. In the case of rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazine-1,1,4-trione, the thiazine ring exhibits a half-chair conformation. nih.gov

While these examples provide a foundational understanding of the structural possibilities for the thiazine ring, the precise solid-state conformation and crystal packing of 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- can only be definitively determined through direct experimental X-ray crystallographic analysis. Such a study would elucidate the exact puckering of the dihydrothiazine ring, the orientation of the 2-ethyl group, and the nature of any intermolecular forces governing its crystal structure.

Computational and Theoretical Investigations on 4h 1,3 Thiazine, 5,6 Dihydro 2 Ethyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, offering a favorable balance between accuracy and computational cost. It is extensively employed to investigate the electronic structure and properties of molecules, including 1,3-thiazine derivatives.

Validation of Proposed Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation barriers. For 1,3-thiazine systems, DFT has been used to validate proposed mechanisms for various reactions.

One such reaction is cycloreversion, a process whose feasibility in 4H-1,3-thiazines is significantly influenced by the nature of substituents. sciepub.com Theoretical studies using the B3LYP/6-31G(d,p) level of theory have shown that the presence of an ethyl carboxylate group at the 4-position can facilitate this reaction, whereas a methyl group at the same position hinders it. sciepub.com By calculating the geometries of reactants, products, and, crucially, the transition state, researchers can determine the energy profile of the reaction. The transition state is a first-order saddle point on the potential energy surface, and its structure provides vital clues about the mechanism. The energy difference between the reactants and the transition state gives the activation energy, a key parameter in determining the reaction rate. sumitomo-chem.co.jp For the synthesis of 5,6-dihydro-4H-1,3-thiazines, DFT calculations have confirmed a sequential addition-substitution mechanism in the cascade C–S coupling reaction of thiols with 3-chloroisothiocyanate. mdpi.comnih.gov

Computational studies on similar heterocyclic systems, such as the cycloaddition of aziridine (B145994) with CO2, demonstrate the power of DFT in comparing different mechanistic pathways. In the presence of organocatalysts, DFT calculations at the B3LYP/6-31G(d) level revealed that the catalyzed reactions have significantly lower energy barriers compared to the non-catalyzed concerted pathway. researchgate.net Such studies often involve locating reactant complexes, intermediates, transition states, and product complexes to construct a detailed energy profile. researchgate.net The application of these methods to the reactions of 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- would allow for the validation of proposed synthetic routes and the prediction of the most favorable reaction conditions.

Prediction of Thermodynamic and Kinetic Parameters for Transformations

Beyond validating reaction mechanisms, DFT calculations provide quantitative predictions of thermodynamic and kinetic parameters. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the spontaneity and position of equilibrium of a reaction. Kinetic parameters, primarily the activation energy (Ea or ΔG‡), govern the rate of the reaction.

For the cycloreversion of 4H-1,3-thiazines, DFT calculations have been used to determine these parameters, revealing the influence of substituents on the reaction's feasibility. sciepub.com Similarly, theoretical investigations into the retro-Diels-Alder reaction of related six-membered heterocycles like 4H-pyran and 4H-thiopyran using DFT at the B3LYP/6–311 + G(d,p) level have provided estimates of barrier heights (ΔE‡) and thermodynamic parameters (ΔG‡ and ΔH‡). researchgate.net The progress of such reactions can be monitored by analyzing Wiberg bond indices, which provide a measure of bond order changes along the reaction coordinate. researchgate.net

The following table presents representative calculated thermodynamic and kinetic data for the uncatalyzed cycloaddition of aziridine with CO2, illustrating the type of information that can be obtained from DFT studies.

| Parameter | Value (kcal/mol) |

| Activation Energy (TS1) | 37.02 |

| Activation Energy (TS2) | 66.22 |

| Free Energy Change (RC to IM) | -16.305 |

| Free Energy Change (IM to PC) | -17.653 |

| Data adapted from a DFT study on the cycloaddition of aziridine with CO2. researchgate.net RC = reactant complex, IM = intermediate, PC = product complex, TS = transition state. |

These computational predictions are invaluable for understanding and optimizing chemical transformations involving 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl-.

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide access to a wealth of information about the electronic structure, including the distribution of electron density and the energies and shapes of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are the frontier molecular orbitals (FMOs) that govern many chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. irjweb.com

For various 1,3-thiazine and related heterocyclic derivatives, DFT and time-dependent DFT (TD-DFT) calculations have been employed to determine HOMO and LUMO energies and their energy gaps. researchgate.netbhu.ac.inmaterialsciencejournal.orgmdpi.com These studies often reveal that the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. In a study of triazine derivatives, the HOMO-LUMO energy gap was found to be a key factor in determining the molecule's stability and reactivity. irjweb.com

Molecular electrostatic potential (MEP) maps are another valuable tool derived from DFT calculations. bhu.ac.inresearchgate.net These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of negative (electron-rich, nucleophilic) and positive (electron-poor, electrophilic) potential. bhu.ac.in For thiazine (B8601807) derivatives, MEP analysis can identify the sulfur and nitrogen atoms of the ring as potential electrophilic and nucleophilic sites, respectively. researchgate.net

The table below shows representative global reactivity descriptors calculated for a triazine derivative using DFT, which could be similarly determined for 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl-.

| Descriptor | Value (eV) |

| HOMO Energy | -6.2967 |

| LUMO Energy | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2435 |

| Data adapted from a DFT study on a triazine derivative. irjweb.com |

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry offers a powerful toolkit for predicting the reactivity and selectivity of organic reactions, moving beyond simple qualitative rules to provide quantitative insights. rsc.org For 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl-, these methods can predict which sites on the molecule are most likely to react and which products will be formed preferentially.

As discussed in section 5.1.3, analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps are fundamental approaches to predicting reactivity. bhu.ac.inresearchgate.net Regions of high HOMO density and negative MEP are indicative of nucleophilic sites, while areas of high LUMO density and positive MEP suggest electrophilic centers.

More sophisticated approaches involve the calculation of reactivity indices derived from conceptual DFT. These include parameters like chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). irjweb.comresearchgate.net These global reactivity descriptors provide a general measure of a molecule's reactivity. Local reactivity descriptors, such as Fukui functions (f(r)), provide site-specific information, indicating which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. In 2D- and 3D-QSAR, statistical models are built to correlate the chemical structure of a series of compounds with their biological activity or reactivity. nih.gov For a set of 1,3-thiazine derivatives, 2D- and 3D-QSAR models have been developed to predict their inhibitory activity against influenza neuraminidase. nih.gov These models use calculated molecular descriptors to predict the activity of new, untested compounds, thereby guiding the design of more potent analogues.

A theoretical study on a series of thiazine derivatives demonstrated a correlation between the reactivity of these heterocycles and their dipole moment, as calculated by DFT. sciepub.com This suggests that even relatively simple calculated properties can be powerful predictors of chemical behavior.

Intermolecular Interaction Studies (e.g., Non-Bonded S···O Interactions in Thiazine Precursors)

Non-covalent interactions play a critical role in many chemical and biological processes, from molecular recognition and self-assembly to the stabilization of transition states. Computational methods are indispensable for studying these often subtle interactions.

In the context of thiazine chemistry, intramolecular non-bonded sulfur-oxygen (S···O) interactions have been shown to be crucial in the synthesis of 1,3-thiazine precursors. A synthetic approach to 2,3-dihydro-4H-1,3-thiazine derivatives involves the reductive rearrangement of 1,2-dithiole-3-ylidene thiones, which are prepared from 2-alkylidene-4-oxothiazolidines. This ring-opening-closing process is induced by intramolecular, non-bonded 1,5-type S···O interactions in the 4-oxothiazolidine precursors.

Theoretical and statistical investigations have shed light on the nature of intermolecular S···O interactions. nih.gov Quantum mechanics calculations have been used to characterize the strength and directionality of these contacts, while searches of the Protein Data Bank have revealed their prevalence and preferred geometries in biological systems. nih.gov These studies demonstrate that S···O interactions can be significant and can be exploited in molecular design. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful computational tool for investigating intermolecular and intramolecular interactions. mdpi.com NBO analysis can quantify the charge transfer between orbitals, providing a measure of the strength of interactions like hydrogen bonds and other non-covalent contacts. In a study of thiazole (B1198619) azo dyes, NBO analysis was used to elucidate the charge transfer pathways and their contribution to the stability of the molecules. mdpi.com Similar analyses could be applied to study the S···O interactions in thiazine precursors, providing a deeper understanding of their role in directing the course of the reaction.

Research Applications of 4h 1,3 Thiazine, 5,6 Dihydro 2 Ethyl As a Chemical Building Block

A Scaffold for the Construction of Diverse Heterocyclic Compounds

The 5,6-dihydro-4H-1,3-thiazine core is a well-established scaffold in the synthesis of a wide array of heterocyclic systems. nih.govmdpi.comnih.gov The strategic placement of nitrogen and sulfur atoms allows for a variety of chemical transformations, making it a valuable starting point for constructing fused ring systems and other complex molecular architectures.

A notable example demonstrating the utility of a closely related derivative, 2-amino-6-ethyl-4H-1,3-thiazin-4-one, is in the one-pot, three-component synthesis of dihydropyrimido[2,1-b] nih.govnih.govthiazine-6,7-dicarboxylates. nih.gov In this reaction, the thiazine (B8601807) derivative reacts with an isocyanide and a dialkyl acetylenedicarboxylate (B1228247) to yield complex fused heterocyclic products in good yields, ranging from 76–85%. nih.gov This facile and efficient method highlights the potential of the 2-ethyl-substituted thiazine ring to serve as a foundational structure for generating molecular diversity. nih.gov

The general synthetic utility of the 1,3-thiazine scaffold is further underscored by its use in the solid-phase synthesis of functionalized 1,3-thiazine-5-carboxylates, which can be further modified to create libraries of diverse compounds. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Derived from 1,3-Thiazine Derivatives

| Starting Thiazine Derivative | Reagents | Resulting Heterocyclic Scaffold | Yield (%) | Reference |

|---|---|---|---|---|

| 2-amino-6-ethyl-4H-1,3-thiazin-4-one | tert-butyl isocyanide, dimethyl acetylenedicarboxylate | Dimethyl 8-(tert-butylamino)-2-ethyl-4-oxo-4,6-dihydropyrimido[2,1-b] nih.govnih.govthiazine-6,7-dicarboxylate | 80 | nih.gov |

| 2-amino-6-ethyl-4H-1,3-thiazin-4-one | tert-butyl isocyanide, diethyl acetylenedicarboxylate | Diethyl 8-(tert-butylamino)-2-ethyl-4-oxo-4,6-dihydropyrimido[2,1-b] nih.govnih.govthiazine-6,7-dicarboxylate | 78 | nih.gov |

Precursor for the Development of Functional Materials with Tuned Properties

For instance, the synthesis of 1,3,5-triazine-based covalent inhibitors demonstrates how a heterocyclic scaffold can be modularly functionalized to create materials with specific biological activities. nih.gov This approach could theoretically be applied to the 1,3-thiazine ring system. The development of coordination polymers from thiazyl radicals also points towards the potential for creating metal-organic electronic materials. nih.gov The ability to form polymers and the presence of heteroatoms that can influence electronic properties suggest that 1,3-thiazine derivatives could be valuable building blocks for novel functional materials with applications in electronics, sensing, or catalysis. Further research is needed to explore the specific potential of 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- in this context.

Future Directions in 4h 1,3 Thiazine, 5,6 Dihydro 2 Ethyl Research

Development of More Sustainable and Efficient Synthetic Protocols

The traditional synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazines has been achieved through methods such as the treatment of N-(2-hydroxyethyl)propionamide with Lawesson's reagent, followed by cyclization. nih.gov However, future efforts will undoubtedly focus on the development of more sustainable and efficient "green" synthetic protocols. This aligns with the broader trend in chemical synthesis to minimize environmental impact and improve economic viability.

Key areas of development will likely include:

Microwave-Assisted Synthesis: The use of microwave irradiation has already been shown to be more efficient than conventional heating for the synthesis of 2-mercapto-5,6-dihydro-4H-1,3-thiazines, offering advantages such as rapid reaction times, high yields, and ease of purification. mdpi.comnih.gov Future research should explore the application of microwave technology to the synthesis of the 2-ethyl derivative, potentially leading to significantly optimized production processes.

Solvent-Free or Green Solvent Systems: A move away from hazardous organic solvents is a critical aspect of green chemistry. nih.gov Research into solvent-free reaction conditions or the use of benign solvents like water or ethanol (B145695)/water mixtures for the synthesis of the 2-ethyl-1,3-thiazine core will be a significant step forward. mdpi.comnih.gov

One-Pot, Multi-Component Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, thereby reducing waste and improving efficiency. mdpi.com Designing a one-pot synthesis for 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- from simple, readily available starting materials would be a major advancement.

A comparative look at potential synthetic improvements is presented in Table 1.

Table 1: Comparison of Synthetic Protocols for 5,6-dihydro-4H-1,3-Thiazines

| Parameter | Conventional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Energy Source | Conventional heating | Microwave irradiation |

| Solvent | Organic solvents (e.g., toluene) | Green solvents (e.g., EtOH/H₂O), or solvent-free |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Moderate to good | Potentially higher |

| Work-up | Often requires extensive purification | Simplified purification |

| Environmental Impact | Higher | Lower |

In-depth Mechanistic Understanding of Novel Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and for the rational design of new ones. While the general mechanisms for 1,3-thiazine formation are understood, detailed mechanistic studies, including computational approaches, will be a key research focus.

For instance, the thiol-involved cascade reaction for the synthesis of 2-mercapto dihydrothiazines has been investigated using Density Functional Theory (DFT) calculations, confirming a sequential addition-substitution mechanism. mdpi.comnih.gov Future research should apply similar computational modeling to elucidate the precise reaction pathways for the formation of 2-ethyl-5,6-dihydro-4H-1,3-thiazine under various catalytic and reaction conditions. This could involve mapping the energy profiles of intermediates and transition states, providing invaluable insights for reaction optimization.

Design of Analogs with Tailored Chemical Reactivity

The 1,3-thiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including as cannabinoid receptor agonists. nih.gov The 2-ethyl group in the target compound provides a key anchor point for the design and synthesis of a library of analogs with tailored chemical reactivity and, consequently, potentially enhanced biological activity.

Future research in this area will involve:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the thiazine (B8601807) ring, while retaining the 2-ethyl group, researchers can explore the SAR to identify key structural features responsible for desired properties. nih.gov

Introduction of Functional Groups: The introduction of various functional groups at different positions of the 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- core could lead to new compounds with unique chemical handles for further derivatization or for interacting with biological targets.

Bioisosteric Replacement: The ethyl group at the 2-position could be replaced by other alkyl or functionalized alkyl groups to fine-tune the steric and electronic properties of the molecule.

Integration of High-Throughput Experimentation and Data Science in Chemical Discovery

The fields of high-throughput experimentation (HTE) and data science are revolutionizing chemical research. nih.gov Applying these tools to the study of 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- and its derivatives can significantly accelerate the discovery of new compounds with desired properties.

Future directions include:

High-Throughput Screening (HTS): Developing HTS assays to rapidly evaluate the biological activity or other properties of a large library of 2-ethyl-1,3-thiazine analogs will be instrumental in identifying promising lead compounds.

Computational Modeling and Machine Learning: The use of quantitative structure-activity relationship (QSAR) models and other machine learning algorithms can help in predicting the properties of yet-unsynthesized analogs, thereby guiding the synthetic efforts towards the most promising candidates. nih.gov This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error methods. nih.gov

Exploration of New Catalytic Systems for Thiazine Synthesis and Transformation

Catalysis plays a pivotal role in modern organic synthesis. The exploration of novel catalytic systems for the synthesis and functionalization of 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- will be a vibrant area of research.

Future research will likely focus on:

Metal-Free Catalysis: The development of organocatalytic or other metal-free catalytic systems for the synthesis of the 2-ethyl-1,3-thiazine ring is highly desirable to avoid potential metal contamination in the final products, which is particularly important for pharmaceutical applications. nih.gov

Novel Metal-Based Catalysts: While metal-free is a goal, the development of more efficient and selective metal-based catalysts, for example, using earth-abundant metals, could also offer significant advantages.